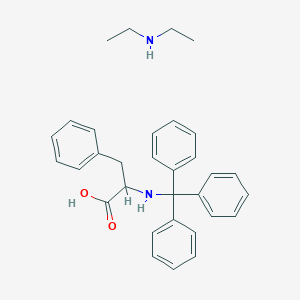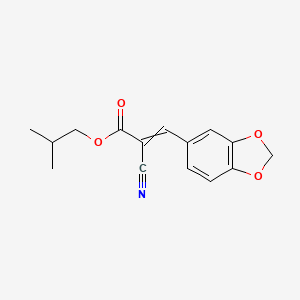
N-Trityl-L-phenylalanine Diethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Trityl-L-phenylalanine Diethylamine is a compound with the molecular formula C32H36N2O2. It is a derivative of L-phenylalanine, where the amino group is protected by a trityl group (triphenylmethyl group), and it is complexed with diethylamine. This compound is often used in peptide synthesis and other organic synthesis processes due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Trityl-L-phenylalanine Diethylamine typically involves the protection of the amino group of L-phenylalanine with a trityl group. This is achieved by reacting L-phenylalanine with triphenylmethyl chloride in the presence of a base such as pyridine. The resulting N-Trityl-L-phenylalanine is then reacted with diethylamine to form the final compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-Trityl-L-phenylalanine Diethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove the trityl group, yielding L-phenylalanine derivatives.
Substitution: The trityl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reductive cleavage of the trityl group can be achieved using lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized phenylalanine derivatives, while reduction can produce L-phenylalanine.
Wissenschaftliche Forschungsanwendungen
N-Trityl-L-phenylalanine Diethylamine has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group in peptide synthesis, allowing for selective reactions without interference from the amino group.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive peptides.
Industry: The compound is employed in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-Trityl-L-phenylalanine Diethylamine involves the protection of the amino group by the trityl group, which prevents unwanted reactions during synthesis. The trityl group can be selectively removed under mild conditions, allowing for the controlled release of the amino group. This selective protection and deprotection mechanism is crucial in peptide synthesis and other organic synthesis processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Trityl-L-tyrosine Diethylamine
- N-Trityl-L-histidine Diethylamine
- N-Trityl-L-tryptophan Diethylamine
Uniqueness
N-Trityl-L-phenylalanine Diethylamine is unique due to its specific structure and reactivity. The trityl group provides stability and protection to the amino group, making it an ideal compound for selective reactions in peptide synthesis. Compared to similar compounds, it offers distinct advantages in terms of reactivity and ease of deprotection.
Eigenschaften
Molekularformel |
C32H36N2O2 |
|---|---|
Molekulargewicht |
480.6 g/mol |
IUPAC-Name |
N-ethylethanamine;3-phenyl-2-(tritylamino)propanoic acid |
InChI |
InChI=1S/C28H25NO2.C4H11N/c30-27(31)26(21-22-13-5-1-6-14-22)29-28(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;1-3-5-4-2/h1-20,26,29H,21H2,(H,30,31);5H,3-4H2,1-2H3 |
InChI-Schlüssel |
BSLKHJZVHGFJPR-UHFFFAOYSA-N |
Kanonische SMILES |
CCNCC.C1=CC=C(C=C1)CC(C(=O)O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![n-[(e)-1,3-Benzodioxol-5-ylmethylidene]-5-chloro-2,4-dimethoxyaniline](/img/structure/B11948929.png)


![2-(4-(Dimethylamino)phenyl)-1-methyl-N-((5-nitrofuran-2-yl)methylene)-1H-benzo[d]imidazol-5-amine](/img/structure/B11948948.png)










